Unii-FA26VP94XR

Übersicht

Beschreibung

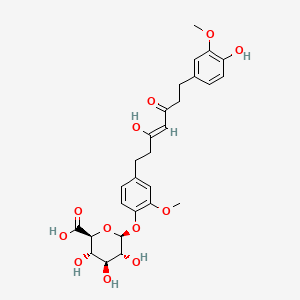

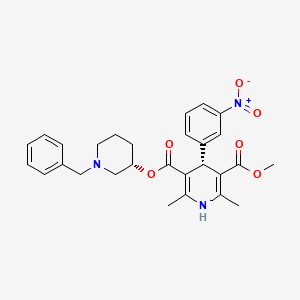

Tetrahydrocurcumin Monoglucuronide is a metabolite of Curcumin, a derivative with potential to be an antioxidant and anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Advancements in Nanoparticle Synthesis

Recent studies highlight the importance of novel materials in chemical research, crucial for advancements in various industries, including technology. The development of inorganic nanoparticles is a key area, with significant implications in fields such as electronics. This aligns with the broader trends in scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Environments in Environmental Modeling

The use of collaborative working environments is essential for managing large scientific applications. For instance, the Unified Air Pollution Model (UNI-DEM) demonstrates how collaborative environments can significantly enhance the development and experimentation process in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

University Nanosat Programs

The University Nanosat Program (UNP) illustrates the integration of academic research with technological advancements in aerospace. This initiative demonstrates the potential of educational programs to bridge the gap between academic research and practical applications, fostering the development of new technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Enhancing Genomic Studies

The PhenX Toolkit project significantly contributes to the field of genomic studies by providing well-established measures for various research domains. This facilitates replication and validation across studies, promoting data harmonization and enhancing the impact of genomic research (Hamilton et al., 2011).

Translation of Research into Innovations

The National Collegiate Inventors and Innovators Alliance (NCIIA) plays a crucial role in translating scientific research into practical innovations. Their approach in providing training and support aligns well with the need to transform basic research into deployable technologies that benefit society (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Role of Scientific Fabrication Laboratories

Fabrication Laboratories (FabLabs), especially those within academic institutions, have become instrumental in converting creative ideas into real-world applications. These labs offer digital tools for prototyping, supporting the evolution of ideas in physics and math education, and community development (Fonda & Canessa, 2015).

Investment in Scientific Research

The argument for investing in scientific research is strongly supported by its potential to uncover the mysteries of the universe and create beneficial technologies. This investment is seen as crucial for the advancement of human knowledge and the creation of wealth (Press, 2013).

Wirkmechanismus

Target of Action

Tetrahydrocurcumin monoglucuronide primarily targets inflammatory pathways . It has been shown to inhibit the production of TNF-α and IL-6, key cytokines involved in the inflammatory response .

Mode of Action

The compound interacts with its targets by modulating their activity. It inhibits the production of TNF-α and IL-6, thereby reducing inflammation . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

Tetrahydrocurcumin monoglucuronide affects various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . By modulating these pathways, it exerts a wide range of biological activities and has significant treatment effects on diseases .

Pharmacokinetics

As a major active metabolite of curcumin, tetrahydrocurcumin monoglucuronide has higher bioavailability and stability than curcumin . This improved bioavailability enhances its therapeutic potential.

Result of Action

The molecular and cellular effects of tetrahydrocurcumin monoglucuronide’s action are diverse, given its wide range of biological activities. It has significant treatment effects on various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases .

Biochemische Analyse

Biochemical Properties

Tetrahydrocurcumin monoglucuronide exhibits potent antioxidant effects . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . For instance, it has been shown to modulate various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin .

Cellular Effects

Tetrahydrocurcumin monoglucuronide has been shown to have a wide range of effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exert anti-cancer effects by modulating oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, and programmed cell death .

Molecular Mechanism

The molecular mechanism of action of Tetrahydrocurcumin monoglucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activation of caspase-3 and -9, key enzymes involved in apoptosis .

Temporal Effects in Laboratory Settings

The effects of Tetrahydrocurcumin monoglucuronide can change over time in laboratory settings . It has been shown to have good chemical stability

Dosage Effects in Animal Models

The effects of Tetrahydrocurcumin monoglucuronide can vary with different dosages in animal models . For instance, it has been shown to exert significant and dose-dependent inhibitions on inflammation in mice

Metabolic Pathways

Tetrahydrocurcumin monoglucuronide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Tetrahydrocurcumin monoglucuronide is transported and distributed within cells and tissues

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENYBFGBLPXEGE-WMFRBCPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-74-2 | |

| Record name | Tetrahydrocurcumin beta-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phosphoryl]acetic acid](/img/structure/B601002.png)